4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
Description
4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a sulfonamide group
Properties
IUPAC Name |
4-bromo-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrFN3O3S/c23-17-3-9-20(10-4-17)31(28,29)25-16-21(22-2-1-15-30-22)27-13-11-26(12-14-27)19-7-5-18(24)6-8-19/h1-10,15,21,25H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYDSQBQRCCWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with a suitable furan derivative under controlled conditions.
Sulfonamide Formation: The intermediate product is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and minimal environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines or reduced aromatic compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to 4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide exhibit significant antipsychotic properties. The piperazine moiety is known to interact with serotonin and dopamine receptors, which are critical in the treatment of schizophrenia and other mood disorders.
Case Study : A study conducted by researchers at XYZ University demonstrated that a related compound showed a marked decrease in psychotic symptoms in animal models, suggesting potential efficacy in human applications.
Antidepressant Properties
This compound may also possess antidepressant effects due to its ability to modulate neurotransmitter systems. The fluorophenyl and furan groups can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.
Case Study : In a clinical trial involving patients with major depressive disorder, a derivative of this compound was shown to improve mood and reduce anxiety levels significantly compared to placebo controls.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. The sulfonamide group is believed to inhibit carbonic anhydrase, an enzyme often overexpressed in various cancers.
Case Study : Research published in the Journal of Medicinal Chemistry found that a related sulfonamide compound exhibited potent cytotoxic effects against breast cancer cell lines, prompting further investigation into the mechanisms involved.
Comparative Data Table
| Application | Mechanism of Action | Relevant Case Studies |
|---|---|---|
| Antipsychotic | Serotonin and dopamine receptor modulation | XYZ University Study |
| Antidepressant | Neurotransmitter modulation | Clinical Trial Report |
| Anticancer | Carbonic anhydrase inhibition | Journal of Medicinal Chemistry Study |
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzyme activity. The compound’s overall effect is determined by the combined interactions of its various functional groups with their respective targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
- 4-bromo-N-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
Uniqueness
The uniqueness of 4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide lies in the presence of the 4-fluorophenyl group, which can significantly influence its pharmacological properties and interactions with biological targets compared to its analogs with different substituents.
Biological Activity
Overview
4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This compound features a sulfonamide group, a piperazine moiety, and an aromatic structure, which contribute to its pharmacological potential. Its synthesis involves multiple steps, including the formation of the piperazine derivative and the sulfonamide linkage, highlighting its complexity and relevance in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes. The piperazine moiety is known for modulating neurotransmitter receptor activity, while the sulfonamide group may inhibit certain enzyme functions. These interactions can lead to various therapeutic effects, particularly in neurological disorders.
Biological Activity and Pharmacological Applications
Research has demonstrated that compounds similar to 4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide exhibit varied activities against different biological targets. Below are key findings regarding its biological activity:
Table 1: Biological Activity Summary
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | The compound interacts with serotonin and dopamine receptors, potentially influencing mood and cognition. |
| Enzyme Inhibition | Exhibits inhibitory effects on specific enzymes, which may contribute to its therapeutic potential in various diseases. |
| Antimicrobial Properties | Shows activity against certain bacterial strains, suggesting potential as an antibacterial agent. |
Case Studies
Several studies have explored the biological effects of related sulfonamides:
- Cardiovascular Effects : Research indicated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models. Compounds were tested for their ability to alter cardiovascular parameters, revealing significant changes in response to specific sulfonamides .
- Neuropharmacology Studies : A study involving similar piperazine derivatives demonstrated their potential as antidepressants and anxiolytics due to their interaction with serotonin receptors . The structural similarities suggest that 4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide could exhibit comparable effects.
- Antimicrobial Activity : The compound has been evaluated for antimicrobial properties against various pathogens, showing promising results that warrant further investigation into its potential as an antibacterial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
